2-Aminopurine (hydrochloride) 2-Aminopurine (hydrochloride) 2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry. In addition to its usefulness in studies of base stacking interactions, 2-aminopurine has been used as a probe for DNA base flipping by methyl transferases. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling.
Brand Name: Vulcanchem
CAS No.: 1428126-74-2
VCID: VC0161339
InChI: InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H
SMILES: C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl
Molecular Formula: C5H5N5 • 2HCl
Molecular Weight: 208.1

2-Aminopurine (hydrochloride)

CAS No.: 1428126-74-2

Reference Standards

VCID: VC0161339

Molecular Formula: C5H5N5 • 2HCl

Molecular Weight: 208.1

2-Aminopurine (hydrochloride) - 1428126-74-2

CAS No. 1428126-74-2
Product Name 2-Aminopurine (hydrochloride)
Molecular Formula C5H5N5 • 2HCl
Molecular Weight 208.1
IUPAC Name 7H-purin-2-amine;dihydrochloride
Standard InChI InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H
Standard InChIKey ZMYNIVFDDGHSJU-UHFFFAOYSA-N
SMILES C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl
Description 2-Aminopurine is a fluorescent analog of guanosine and adenosine that is used as a site-specific probe of nucleic acid structure and dynamics. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry. In addition to its usefulness in studies of base stacking interactions, 2-aminopurine has been used as a probe for DNA base flipping by methyl transferases. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling.
Synonyms 2-AP
Reference 1.Jean, J.M. and Hall, K.B. 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Proc.Nat.Acad.Sci.USA 98(1), 37-41 (2001).
PubChem Compound 53411880
Last Modified Nov 11 2021
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